(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
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Overview
Description
“(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1823928-17-1 . It has a molecular weight of 230.52 . The compound is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H4BrN3S.ClH/c4-3-7-6-2(1-5)8-3;/h1,5H2;1H
. This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, sulfur, and chlorine atoms.
Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Photodynamic Therapy
The compound has been used in the synthesis of new zinc phthalocyanines. These compounds exhibit properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them highly suitable as Type II photosensitizers in photodynamic therapy, especially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Dyeing Performance
Derivatives of (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride, specifically N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, have been synthesized and assessed for their dyeing performance on nylon fabric. These compounds exhibit significant potential in textile applications (Malik, Patel, Tailor, & Patel, 2018).
Antimicrobial Properties
Several studies have demonstrated the antimicrobial properties of this compound derivatives. These compounds have been shown to possess significant antibacterial activity against various bacterial strains, comparable to that of standard drugs like sulfamethoxazole and Norfloxacin. This highlights their potential in the development of new antibacterial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Anticancer Activities
Compounds derived from this compound have been synthesized and evaluated for their anticancer activities. Some of these compounds have been found to be particularly effective against certain cancer cell lines, indicating their potential use in cancer treatment (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Spectroscopic Studies and Molecular Aggregation
The compound has been used in spectroscopic studies to understand the molecular aggregation in certain derivatives. These studies provide insights into the effects of substituent groups on molecule aggregation interactions, which are crucial for understanding the behavior of these compounds in various solvents (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Future Directions
1,3,4-thiadiazoles, including “(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine hydrochloride”, have a broad spectrum of pharmacological activities and are a significant area of research . Future studies could focus on exploring their potential applications in medicinal, agricultural, and materials chemistry .
Properties
IUPAC Name |
(5-bromo-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3S.ClH/c4-3-7-6-2(1-5)8-3;/h1,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXXKAKBJIANBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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